(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Chemistry

This privileged isoindolinone-3-acetic acid fragment features a carboxylic acid, lactam carbonyl, and secondary amine for orthogonal derivatization. The free acid eliminates ester deprotection before amide coupling, saving at least one synthetic step. Validated as the core pharmacophore in patented NHE-1 inhibitors, it accelerates SAR exploration. The crystalline solid (mp 182°C) ensures automated weighing integrity and minimal sublimation. Multi-supplier availability at 95% purity supports reliable resupply for longitudinal screening campaigns.

Molecular Formula C10H9NO3
Molecular Weight 191.18 g/mol
CAS No. 3849-22-7
Cat. No. B1296292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid
CAS3849-22-7
Molecular FormulaC10H9NO3
Molecular Weight191.18 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(NC2=O)CC(=O)O
InChIInChI=1S/C10H9NO3/c12-9(13)5-8-6-3-1-2-4-7(6)10(14)11-8/h1-4,8H,5H2,(H,11,14)(H,12,13)
InChIKeyARVSJYVMPQBCTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (CAS 3849-22-7): Core Fragment for Medicinal Chemistry and Drug Discovery


(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (CAS 3849-22-7) is a heterocyclic building block featuring an isoindolinone core with a pendant acetic acid moiety, molecular formula C10H9NO3 and molecular weight 191.18 g/mol [1]. Also designated as [1(3H)-isoindolinone-3-yl]acetic acid, isoindolinone-3-acetic acid, or phthalimidine-3-acetic acid, this compound functions primarily as a fragment scaffold for molecular linking, expansion, and modification in early-stage drug discovery . The structure incorporates a lactam carbonyl, a secondary amine, and a carboxylic acid group, providing multiple functional handles for derivatization and conjugation [1]. The compound is available from commercial suppliers at 95% purity as a solid with a melting point of 182°C .

Why (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid Cannot Be Arbitrarily Substituted with Isoindolinone Analogs


Substituting (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid with structurally similar isoindolinone analogs is not trivial because the precise positioning of the acetic acid side chain at the C1 position of the isoindolinone ring determines the molecular topology, hydrogen-bonding capacity, and available derivatization vectors. The carboxylic acid group provides two hydrogen bond donors and contributes to a topological polar surface area (tPSA) of 66.4 Ų , parameters that directly influence physicochemical properties and binding interactions. Analogs such as 3-oxoisoindole-1-carboxylic acid (CAS 216222-98-9) [1] or (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid methyl ester (CAS 28488-99-5) alter the functional group at the C1 position, which changes hydrogen-bonding capacity, solubility, and reactivity, rendering direct substitution invalid without full re-optimization of downstream synthetic pathways or biological assays. The evidence below quantifies these functional differences.

Quantitative Differentiation Evidence for (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (CAS 3849-22-7) versus Structural Analogs


Carboxylic Acid Functionality Enables Direct Amide Coupling: Comparison with Methyl Ester Analog

(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid possesses a free carboxylic acid group that enables direct amide bond formation without prior deprotection, in contrast to the methyl ester analog (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid methyl ester (CAS 28488-99-5). The free acid provides a ready coupling handle for amine-containing fragments or targets . This functional difference translates into a minimum one-step synthetic advantage over the methyl ester, which requires a hydrolysis step to generate the free carboxylic acid prior to amide coupling or alternative ester activation methods .

Medicinal Chemistry Fragment-Based Drug Discovery Synthetic Chemistry

Fragment Scaffold with Functional Diversity Enables Multiple Derivatization Modalities

(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid offers three distinct functional groups (lactam carbonyl, secondary amine, carboxylic acid) that serve as orthogonal derivatization handles . In comparison, simpler isoindolinone analogs such as 3-oxoisoindole-1-carboxylic acid (CAS 216222-98-9) [1] present a different topology with the carboxyl directly attached to the ring, eliminating the methylene spacer that influences conformational flexibility and binding geometry. The target compound's spacing between the isoindolinone core and the carboxylic acid group introduces a rotatable bond (2 rotatable bonds total ) absent in the 1-carboxylic acid analog, providing greater conformational sampling in binding pockets and enabling different SAR exploration trajectories.

Fragment-Based Drug Discovery Scaffold Hopping Molecular Design

Validated Scaffold in NHE-1 Inhibitor Development: Specific Structural Requirements

The (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl moiety is specifically claimed as the core substructure in Aventis Pharma's patent WO2003101450 for N-((3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl)guanidine derivatives as NHE-1 inhibitors [1]. These compounds demonstrate therapeutic utility in infarction prophylaxis, angina pectoris treatment, and ischemia-induced cardiac arrhythmias [1]. Alternative isoindolinone substitution patterns (e.g., isoindolinone-5-carboxylic acid or N-substituted isoindolinones without the C1-acetyl linkage) lack this specific pharmacophoric arrangement and are not claimed in the same patent family for NHE-1 inhibition, indicating that the C1-acetyl connectivity is essential for target engagement [1].

Cardiovascular Pharmacology NHE-1 Inhibition Ischemia-Reperfusion Injury

Thermal Stability and Physical Form Consistency Enables Reproducible Handling

(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid exhibits a sharp melting point of 182°C , indicative of a well-defined crystalline solid with high thermal stability. This property facilitates reliable weighing, storage, and compound management workflows. In contrast, the methyl ester analog (CAS 28488-99-5, MW 205.21 g/mol) has a lower melting point range of 136-138°C , which may indicate different crystal packing, potential hygroscopicity differences, or altered long-term storage behavior. A higher melting point generally correlates with reduced sublimation during vacuum handling and improved stability under ambient storage conditions, reducing the risk of sample degradation or weight variability in automated liquid handling systems.

Compound Management Analytical Chemistry Procurement Quality Control

Commercial Availability at Research-Grade Purity from Multiple Suppliers

(3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (CAS 3849-22-7) is commercially available at 95% purity from multiple independent suppliers including Fluorochem (product code F029108) , Matrix Scientific , Alfa Chemistry , and ChemBridge . This multi-vendor availability reduces single-supplier dependency and procurement risk. In contrast, closely related analogs such as 3-oxoisoindole-1-carboxylic acid (CAS 216222-98-9) have more limited commercial distribution [1], potentially increasing lead times and supply chain vulnerability. The compound is offered in pack sizes ranging from 1 g to 10 g, with documented hazard classification (H302, H315, H319, H335) supporting safe laboratory handling .

Chemical Procurement Supply Chain Reliability Research Chemicals

High-Impact Application Scenarios for (3-Oxo-2,3-dihydro-1H-isoindol-1-yl)acetic acid (CAS 3849-22-7)


Fragment-Based Drug Discovery: Core Scaffold for Library Synthesis

This compound serves as a privileged fragment scaffold for molecular linking, expansion, and modification in early-stage drug discovery [1]. The three distinct functional groups (lactam carbonyl, secondary amine, carboxylic acid) enable orthogonal derivatization strategies, while the methylene spacer between the isoindolinone core and the carboxylic acid introduces conformational flexibility that enhances sampling of diverse binding geometries. The free carboxylic acid eliminates the need for ester deprotection prior to amide coupling, saving at least one synthetic step per derivative compared to ester analogs .

Cardiovascular Drug Discovery: NHE-1 Inhibitor Development Programs

The (3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetyl moiety is explicitly validated as the core pharmacophore in patented NHE-1 inhibitors for the treatment of infarction, angina pectoris, and ischemia-induced cardiac arrhythmias [1]. Medicinal chemistry teams pursuing NHE-1 as a therapeutic target can use this compound as the starting fragment for SAR exploration, leveraging the precedent established in Aventis Pharma's patent WO2003101450 to accelerate lead optimization while maintaining intellectual property freedom-to-operate through novel substitutions at the guanidine and aromatic positions.

High-Throughput Screening (HTS) and Compound Management

The compound's high melting point (182°C) [1] and well-defined crystalline solid form make it ideal for automated compound management workflows, where consistent weighing and minimal sublimation are critical for maintaining screening library integrity. The documented hazard profile (GHS07, H302, H315, H319, H335) supports safe handling in automated liquid handling systems, while multi-supplier availability at 95% purity ensures reliable resupply for longitudinal screening campaigns.

Synthetic Methodology Development and Building Block Supply

As a versatile heterocyclic building block, this compound enables the synthesis of diverse isoindolinone-derived analogs via established routes including Ugi multicomponent reactions [1] and transition metal-catalyzed C-H activation methodologies . Its availability from multiple vendors at research-grade purity makes it a reliable starting material for methodology development laboratories seeking to demonstrate new synthetic transformations on a privileged medicinal chemistry scaffold.

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